N4,N4-Dimethylarabinocytidine
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Overview
Description
N4,N4-Dimethylarabinocytidine is a cytidine nucleoside analog. Cytidine analogs are known for their ability to inhibit DNA methyltransferases, which are enzymes involved in the methylation of DNA. This compound has potential anti-metabolic and anti-tumor activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
N4,N4-Dimethylarabinocytidine can be synthesized through the methylation of cytidine derivatives. The process involves the use of methylating agents such as dimethyl sulfate or methyl iodide under controlled conditions. The reaction typically requires a base, such as sodium hydroxide or potassium carbonate, to facilitate the methylation process.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methylation techniques. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N4,N4-Dimethylarabinocytidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N4,N4-dimethylcytosine derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: This compound can undergo nucleophilic substitution reactions, where the dimethylamino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like ammonia, amines, and thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various methylated cytidine derivatives, which can have different biological activities and properties .
Scientific Research Applications
N4,N4-Dimethylarabinocytidine has several scientific research applications:
Chemistry: Used as a reagent in the synthesis of other nucleoside analogs.
Biology: Studied for its role in inhibiting DNA methyltransferases, which are involved in gene expression regulation.
Medicine: Investigated for its potential anti-tumor and anti-metabolic activities, making it a candidate for cancer therapy.
Industry: Utilized in the production of pharmaceuticals and as a research tool in drug development
Mechanism of Action
N4,N4-Dimethylarabinocytidine exerts its effects by inhibiting DNA methyltransferases. These enzymes are responsible for adding methyl groups to DNA, which can affect gene expression. By inhibiting these enzymes, this compound can alter gene expression patterns, leading to its potential anti-tumor and anti-metabolic effects .
Comparison with Similar Compounds
Similar Compounds
N4-Methylcytidine: Another cytidine analog with similar inhibitory effects on DNA methyltransferases.
N4-Acetylcytidine: Known for its role in gene regulation and cellular functions.
N4-Allylcytidine: Used for RNA labeling and chemical sequencing.
Uniqueness
N4,N4-Dimethylarabinocytidine is unique due to its dual methylation at the N4 position, which enhances its ability to inhibit DNA methyltransferases and its potential anti-tumor activities. This dual methylation also affects its base pairing properties, making it distinct from other cytidine analogs .
Properties
Molecular Formula |
C11H17N3O5 |
---|---|
Molecular Weight |
271.27 g/mol |
IUPAC Name |
1-[(2R,3R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(dimethylamino)pyrimidin-2-one |
InChI |
InChI=1S/C11H17N3O5/c1-13(2)7-3-4-14(11(18)12-7)10-9(17)8(16)6(5-15)19-10/h3-4,6,8-10,15-17H,5H2,1-2H3/t6-,8?,9-,10-/m1/s1 |
InChI Key |
GFCDNWCHLZESES-RFSJMEBTSA-N |
Isomeric SMILES |
CN(C)C1=NC(=O)N(C=C1)[C@H]2[C@@H](C([C@H](O2)CO)O)O |
Canonical SMILES |
CN(C)C1=NC(=O)N(C=C1)C2C(C(C(O2)CO)O)O |
Origin of Product |
United States |
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